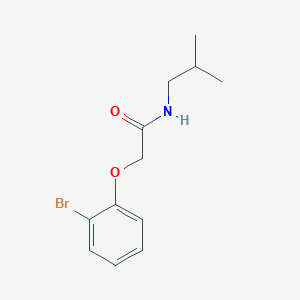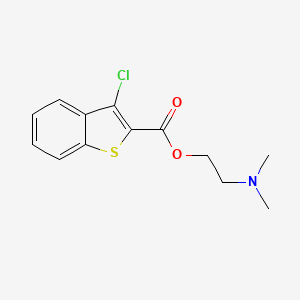
2-(2-bromophenoxy)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-isobutylacetamide, also known as BPAI, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.
Wirkmechanismus
2-(2-bromophenoxy)-N-isobutylacetamide selectively binds to the mGluR5 receptor and blocks its activation by glutamate, which is a neurotransmitter involved in various neurological processes. The mGluR5 receptor is widely distributed in the brain and plays a crucial role in modulating synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, 2-(2-bromophenoxy)-N-isobutylacetamide reduces the excitatory neurotransmission and modulates the glutamate signaling pathway, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the striatum, reducing the expression of immediate early genes in the prefrontal cortex, and modulating the glutamate signaling pathway. 2-(2-bromophenoxy)-N-isobutylacetamide has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromophenoxy)-N-isobutylacetamide has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its high potency, and its ability to penetrate the blood-brain barrier. However, 2-(2-bromophenoxy)-N-isobutylacetamide has some limitations, including its potential off-target effects, its short half-life, and its poor solubility.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-bromophenoxy)-N-isobutylacetamide, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 2-(2-bromophenoxy)-N-isobutylacetamide on neurological function, and the exploration of the therapeutic potential of 2-(2-bromophenoxy)-N-isobutylacetamide in other neurological disorders. Furthermore, the combination of 2-(2-bromophenoxy)-N-isobutylacetamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.
Synthesemethoden
The synthesis of 2-(2-bromophenoxy)-N-isobutylacetamide involves the reaction of 2-bromophenol with isobutylamine to form 2-bromophenoxy-N-isobutylacetamide. The reaction is catalyzed by acetic anhydride and triethylamine, and the product is purified by column chromatography. The yield of the synthesis is around 70%, and the purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce the motor symptoms of Parkinson's disease in animal models by blocking the mGluR5 receptor. In addition, 2-(2-bromophenoxy)-N-isobutylacetamide has been found to improve cognitive deficits in animal models of schizophrenia by modulating the glutamate signaling pathway. Furthermore, 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the mGluR5 receptor.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEVICYZXCDCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)
![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)